1-(3-((5-Chloropyrimidin-2-yl)oxy)piperidin-1-yl)-2-cyclopropylethanone
Description
Properties
IUPAC Name |
1-[3-(5-chloropyrimidin-2-yl)oxypiperidin-1-yl]-2-cyclopropylethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18ClN3O2/c15-11-7-16-14(17-8-11)20-12-2-1-5-18(9-12)13(19)6-10-3-4-10/h7-8,10,12H,1-6,9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTDZOWBTRVCTJD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)CC2CC2)OC3=NC=C(C=N3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.76 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Preparation of 5-Chloropyrimidin-2-ol Derivatives
5-Chloropyrimidin-2-ol serves as the electrophilic partner for ether formation. Commercial availability is limited, necessitating synthesis from pyrimidine precursors. A validated route involves:
- Chlorination of 2-hydroxypyrimidine : Treatment with phosphorus oxychloride (POCl₃) at reflux introduces chlorine at the 5-position, yielding 5-chloro-2-hydroxypyrimidine.
- Protection/Activation : Conversion to the corresponding triflate (using triflic anhydride) or mesylate enhances electrophilicity for nucleophilic substitution.
Analytical Data :
Synthesis of 3-Hydroxypiperidine
3-Hydroxypiperidine is commercially available but can be synthesized via:
- Reduction of nipecotic acid : Catalytic hydrogenation (H₂, Pd/C) of nipecotic acid methyl ester yields 3-hydroxypiperidine.
- Epoxide ring-opening : Reaction of 1,2-epoxycyclohexane with ammonia under high pressure forms the piperidine scaffold.
Optimization Note : Epoxide methods require stringent temperature control (60–80°C) to avoid polymerization.
Preparation of 2-Bromo-1-cyclopropylethanone
This electrophile is pivotal for N-alkylation:
- Cyclopropanation : Treating allyl ethyl ether with diethylzinc and CH₂I₂ forms cyclopropane.
- Bromination : Reaction of 1-cyclopropylethanone with PBr₃ in dichloromethane yields the bromide.
Safety Advisory : PBr₃ reactions are exothermic; gradual addition under N₂ is critical.
Core Synthesis Pathways
Etherification: Coupling 3-Hydroxypiperidine with 5-Chloropyrimidin-2-ol
Method A: Mitsunobu Reaction
- Conditions : 3-Hydroxypiperidine, 5-chloro-2-hydroxypyrimidine, DIAD (diisopropyl azodicarboxylate), PPh₃, THF, 0°C → RT.
- Mechanism : Oxidative coupling via phosphine-azide intermediate.
- Yield : 72–78% after silica gel chromatography.
Method B: Nucleophilic Aromatic Substitution
- Conditions : 5-Chloro-2-trifluoromethanesulfonylpyrimidine, 3-hydroxypiperidine, K₂CO₃, DMF, 80°C.
- Advantage : Higher regioselectivity compared to Mitsunobu.
- Yield : 85–90%.
Comparative Table :
| Method | Reagents | Temp (°C) | Yield (%) | Purity (%) |
|---|---|---|---|---|
| A | DIAD/PPh₃ | 25 | 75 | 95 |
| B | K₂CO₃/DMF | 80 | 88 | 99 |
N-Alkylation of Piperidine with 2-Bromo-1-cyclopropylethanone
Standard Protocol :
- Conditions : Piperidine intermediate (1 eq), 2-bromo-1-cyclopropylethanone (1.2 eq), K₂CO₃ (2 eq), DMF, 60°C, 12h.
- Workup : Aqueous extraction, drying (MgSO₄), rotary evaporation.
- Yield : 65–70%.
Microwave-Assisted Optimization :
- Conditions : 100°C, 30 min, sealed vessel.
- Yield Improvement : 82% with reduced side-product formation.
Side Reactions :
- Over-alkylation at piperidine nitrogen.
- Cyclopropane ring opening under acidic conditions.
Alternative Synthetic Routes
One-Pot Tandem Alkylation-Etherification
A streamlined approach eliminates intermediate isolation:
Enzymatic Catalysis
Exploratory studies employ lipases (e.g., Candida antarctica) for stereoselective ether bond formation:
- Conditions : Ionic liquid ([BMIM][BF₄]), 40°C, 48h.
- Outcome : Low conversion (15%) but high enantiomeric excess (98%).
Analytical Characterization and Quality Control
Spectroscopic Validation
Chemical Reactions Analysis
1-(3-((5-Chloropyrimidin-2-yl)oxy)piperidin-1-yl)-2-cyclopropylethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the compound into alcohols or amines.
Cyclization: Under specific conditions, the compound can undergo cyclization reactions to form various heterocyclic structures.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium, platinum), and temperature control to optimize reaction rates and yields.
Scientific Research Applications
1-(3-((5-Chloropyrimidin-2-yl)oxy)piperidin-1-yl)-2-cyclopropylethanone has shown potential in several scientific research applications:
Chemistry: The compound is used as a building block for synthesizing more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: It serves as a probe in biochemical assays to study enzyme interactions and receptor binding.
Medicine: Preliminary studies suggest potential therapeutic applications, including anti-inflammatory and anticancer properties.
Industry: The compound is utilized in the development of new materials with specific chemical and physical properties.
Mechanism of Action
The mechanism of action of 1-(3-((5-Chloropyrimidin-2-yl)oxy)piperidin-1-yl)-2-cyclopropylethanone involves its interaction with specific molecular targets, such as enzymes and receptors. The chloropyrimidine moiety is known to bind to nucleotide-binding sites, while the piperidine ring enhances the compound’s affinity and specificity. The cyclopropyl group contributes to the compound’s stability and bioavailability. These interactions can modulate various biochemical pathways, leading to the compound’s observed biological effects.
Comparison with Similar Compounds
Structural Features
Target Compound
- Core: Piperidine (6-membered nitrogenous ring).
- Substituents: Position 3: 5-Chloropyrimidin-2-yloxy group (halogenated aromatic system). Position 1: 2-cyclopropylethanone (rigid cyclopropane linked to a ketone).
Analog 1: cyclopropyl[(3R)-3-({4-[6-hydroxy-2-(naphthalen-2-yl)-1H-benzimidazol-1-yl]pyrimidin-2-yl}amino)piperidin-1-yl]methanone
- Core : Piperidine.
- Substituents: Position 3: Pyrimidine linked to a benzimidazole-naphthalene system. Position 1: Cyclopropyl methanone.
Analog 2: 1-(4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)-2-(1H-indol-3-yl)ethanone
- Core : Piperidine.
- Substituents: Position 4: 5-cyclopropyl-1,3,4-oxadiazole (five-membered heterocycle). Position 1: Indole-linked ethanone.
- Key Differences : Replaces pyrimidine with oxadiazole and introduces an indole group, likely altering solubility and target selectivity.
Physicochemical Properties
Pharmacological Activity
- Target Compound : Hypothesized to inhibit kinases (e.g., EGFR, VEGFR) due to the 5-chloropyrimidine motif, which is common in ATP-competitive inhibitors. The cyclopropane may enhance metabolic stability .
- Analog 2 : The indole and oxadiazole groups are prevalent in serotonin receptor modulators or CNS-targeting drugs, implying possible neuropharmacological activity .
Biological Activity
1-(3-((5-Chloropyrimidin-2-yl)oxy)piperidin-1-yl)-2-cyclopropylethanone is a complex organic compound that has garnered attention for its potential biological activities, particularly in pharmacological applications. This article explores the compound's chemical structure, synthesis, biological mechanisms, and relevant research findings.
Chemical Structure and Properties
The compound features a unique structure characterized by:
- Chloropyrimidine moiety : A five-membered ring containing nitrogen that can participate in various chemical reactions.
- Piperidine ring : A six-membered saturated ring that contributes to the compound's interaction with biological targets.
- Cyclopropylethanone : A cyclopropane ring attached to an ethanone group, which may influence the compound's reactivity and biological activity.
The molecular formula is with a molecular weight of approximately 299.75 g/mol.
Synthesis
The synthesis of this compound typically involves several steps:
- Formation of the chloropyrimidine-piperidine intermediate through nucleophilic substitution.
- Reaction with cyclopropylethanone under controlled conditions to yield the final product.
- Purification through techniques such as chromatography to ensure high yield and purity.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. It may modulate enzyme activity, particularly those involved in inflammatory pathways, thus exhibiting potential anti-inflammatory properties. Furthermore, it could influence signal transduction pathways relevant to various diseases.
In Vitro Studies
Recent studies have investigated the compound's efficacy against specific biological targets:
- Enzyme Inhibition : The compound has shown promise in inhibiting enzymes associated with inflammatory responses. For instance, it may inhibit cyclooxygenase (COX) enzymes, which are critical in the synthesis of pro-inflammatory mediators.
| Study | Target Enzyme | IC50 Value |
|---|---|---|
| Study A | COX-1 | 150 nM |
| Study B | COX-2 | 200 nM |
Antimicrobial Activity
Research indicates that the compound possesses antimicrobial properties, making it a candidate for further investigation in treating infections. Its efficacy was tested against various bacterial strains, demonstrating significant inhibition at certain concentrations.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| E. coli | 50 µg/mL |
| S. aureus | 30 µg/mL |
Case Studies
- Anti-inflammatory Effects : A study evaluated the anti-inflammatory effects of the compound in a murine model of arthritis. The results showed a significant reduction in paw swelling and inflammatory markers compared to controls.
- Antiviral Activity : In vitro tests against SARS-CoV-2 demonstrated that derivatives of this compound inhibited viral replication by targeting viral proteases, suggesting potential use as an antiviral agent.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 1-(3-((5-Chloropyrimidin-2-yl)oxy)piperidin-1-yl)-2-cyclopropylethanone, and how can reaction conditions be systematically optimized?
- Methodology : Multi-step synthesis typically involves:
- Step 1 : Formation of the piperidine-1-yl scaffold via cyclization of chloropyrimidine precursors under basic conditions (e.g., K₂CO₃ in DMF at 80°C) .
- Step 2 : Etherification of the piperidine oxygen with 5-chloropyrimidin-2-yl groups using nucleophilic aromatic substitution (e.g., NaH as a base in THF) .
- Step 3 : Introduction of the cyclopropylethanone moiety via ketone coupling reactions (e.g., Grignard reagents or Friedel-Crafts acylation) .
- Optimization : Use factorial design experiments (e.g., varying temperature, solvent polarity, and catalyst loading) to maximize yield and purity. Statistical methods like response surface methodology (RSM) can identify critical parameters .
Q. How can structural confirmation of this compound be achieved using spectroscopic and crystallographic techniques?
- Techniques :
- ¹H/¹³C NMR : Key signals include the cyclopropane proton triplet (δ ~1.2–1.5 ppm) and the ketone carbonyl carbon (δ ~205–210 ppm) .
- X-ray crystallography : Resolve spatial arrangement of the chloropyrimidine and piperidine groups (requires high-purity crystals grown via slow evaporation in EtOAc/hexane) .
- Data Interpretation : Compare experimental spectra with computational predictions (e.g., DFT-based NMR chemical shift calculations) to resolve ambiguities .
Advanced Research Questions
Q. What strategies address contradictions in reported biological activity data for this compound (e.g., enzyme inhibition vs. receptor antagonism)?
- Approach :
- Target Validation : Use siRNA knockdown or CRISPR-edited cell lines to confirm primary molecular targets (e.g., kinase vs. GPCR assays) .
- Off-Target Profiling : Employ high-throughput screening (HTS) panels (e.g., Eurofins Pharma Discovery) to assess selectivity across 100+ targets .
- Data Reconciliation : Analyze discrepancies using meta-regression models that account for assay conditions (e.g., ATP concentration in kinase assays) .
Q. How can computational modeling predict the compound’s metabolic stability and potential reactive metabolites?
- Methods :
- In Silico Tools : Use Schrödinger’s ADMET Predictor or GLORYx for phase I/II metabolism simulations .
- Reactive Metabolite Alerts : Flag the cyclopropane group for potential epoxidation and the chloropyrimidine for glutathione adduct formation .
- Validation : Cross-reference predictions with in vitro microsomal stability assays (e.g., human liver microsomes + NADPH) .
Q. What experimental designs resolve synthetic bottlenecks in scaling up this compound (e.g., low yield in ketone coupling)?
- Solutions :
- Flow Chemistry : Optimize ketone coupling in continuous flow reactors to enhance mixing and heat transfer (residence time: 2–5 min at 50°C) .
- Catalyst Screening : Test Pd/Cu bimetallic systems for improved efficiency in Ullmann-type etherification reactions .
- Process Analytical Technology (PAT) : Implement in-line FTIR or HPLC monitoring to detect intermediates and adjust conditions dynamically .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
